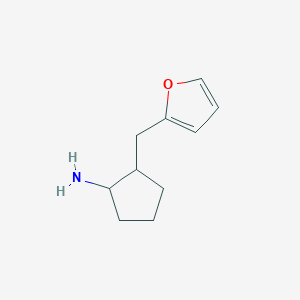

Cyclopentanamine, 2-(2-furanylmethyl)-

Description

Structure

2D Structure

Properties

CAS No. |

18134-25-3 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(furan-2-ylmethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C10H15NO/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10H,1,3,5,7,11H2 |

InChI Key |

BQCDOVRAZHBFED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N)CC2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentanamine, 2 2 Furanylmethyl

Diastereoselective Approaches to the Cyclopentanamine, 2-(2-furanylmethyl)- Core

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single transformation. For the 2-(2-furanylmethyl)cyclopentanamine core, this involves establishing the desired cis or trans relationship between the amine and the furanylmethyl substituents.

Control of Relative Stereochemistry via Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems with high levels of stereocontrol. rsc.org In particular, [3+2] cycloadditions and the Pauson-Khand reaction provide direct routes to five-membered rings. nih.govsci-hub.se

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a well-established method for synthesizing cyclopentenones. sci-hub.sethieme-connect.com These cyclopentenones are versatile intermediates that can be further elaborated to the target cyclopentanamine. By selecting a suitably substituted alkene, such as one bearing a furanyl moiety, and an appropriate alkyne, the reaction can assemble the core structure. The stereochemistry of the substituents in the resulting cyclopentenone is often influenced by the steric and electronic properties of the starting materials, with cyclic alkenes frequently providing good to excellent stereoselectivity. sci-hub.se

More recent developments in N-heterocyclic carbene (NHC) organocatalysis have enabled highly diastereoselective [3+2] cycloaddition reactions. nih.gov For instance, a domino reaction between α,β-unsaturated aldehydes and dielectrophiles can generate highly functionalized tetrasubstituted cyclopentanes. nih.gov By incorporating the furanylmethyl group into one of the reactants, this methodology could be adapted to control the relative stereochemistry of the target scaffold.

| Reaction Type | Reactants | Catalyst/Mediator | Key Feature | Potential Application for Target |

| Pauson-Khand Reaction | Alkene, Alkyne, CO | Co₂(CO)₈ | Forms cyclopentenone intermediate sci-hub.sethieme-connect.com | Use of a furanyl-containing alkene can set relative stereochemistry. |

| [3+2] Cycloaddition | Enals, Nitroallylic Acetates | N-Heterocyclic Carbene (NHC) | Domino reaction creates multiple stereocenters nih.gov | High diastereoselectivity in forming substituted cyclopentane (B165970) core. |

| Allyliron Complex Cycloaddition | Allyliron Complex, Alkene | Thermal/Photochemical | Forms functionalized cyclopentanes rsc.org | A potential route using a furanyl-substituted allyliron species. |

Substrate-Controlled Stereoselective Alkylation Strategies

Substrate-controlled methods rely on a pre-existing stereocenter within the molecule to direct the stereochemical outcome of a subsequent reaction. An efficient approach to functionalizing cyclopentane rings with high diastereoselectivity is through the conjugate addition to chiral cyclopentenone precursors. durham.ac.uk

A notable strategy involves the aza-Michael reaction, where an amine nucleophile adds to an enone. durham.ac.uk In a relevant study, the excellent diastereoselectivity of aniline (B41778) addition to a hydroxylated cyclopentenone was attributed to hydrogen bonding between the substrate's hydroxyl group and the incoming nucleophile, which directs the attack from the syn-face. durham.ac.uk This principle can be directly applied to the synthesis of the target compound. A chiral cyclopentanone (B42830) or cyclopentenone bearing a directing group (like a hydroxyl) at a defined stereocenter could be used to control the diastereoselective introduction of either the furanylmethyl group (via an organometallic reagent) or the amine group (via a Michael addition or reductive amination).

Enantioselective Synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- and its Chiral Derivatives

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral molecule, which is often essential for its biological activity. Strategies include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in the Construction of the Cyclopentane Ring

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product from prochiral substrates. This approach is highly efficient and atom-economical.

Organocatalysis has emerged as a powerful tool for enantioselective ring construction. For example, bifunctional thiourea (B124793) catalysts have been used in the intramolecular reaction of a nitronate with a conjugated ketone to generate chiral γ-nitroketones with a cyclopentane structure. researchgate.net Similarly, N-heterocyclic carbene (NHC) catalysts can promote asymmetric domino reactions to afford enantioenriched cyclopentanes with multiple contiguous stereocenters. nih.gov These methods could be adapted by designing substrates that incorporate the furanylmethyl moiety to construct the chiral cyclopentane core of the target molecule.

Palladium-catalyzed enantioselective alkylation has also been employed in a ring-contraction strategy to produce versatile γ-quaternary acylcyclopentenes with high enantiomeric excess (ee). nih.gov Such intermediates provide a valuable scaffold for further functionalization to obtain the desired 2-substituted cyclopentanamine.

| Catalytic System | Reaction Type | Substrate Example | Stereoselectivity | Ref. |

| N-Heterocyclic Carbene (NHC) | [3+2] Domino Cycloaddition | Cinnamaldehyde, Nitroallylic Acetate (B1210297) | High d.r., up to 78:22 e.r. | nih.gov |

| Bifunctional Thiourea | Intramolecular Michael Addition | Nitro-enone | Good yields, reasonable selectivities | researchgate.net |

| Palladium / Chiral Ligand | Enantioselective Alkylation | β-ketoester | Up to 92% ee | nih.gov |

Chiral Auxiliary-Mediated Approaches for Enantiomeric Purity

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

Commonly used auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.orgscielo.org.mx For the synthesis of Cyclopentanamine, 2-(2-furanylmethyl)-, a strategy could involve attaching a chiral auxiliary to an acyclic precursor. For example, an acyl derivative of an Evans oxazolidinone could undergo a stereoselective conjugate addition with a furanylmethyl-containing nucleophile. Subsequent cyclization and removal of the auxiliary would furnish the chiral cyclopentanone core, which can then be converted to the target amine.

The effectiveness of this approach lies in the predictable stereochemical control exerted by the auxiliary, which blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less-hindered face. wikipedia.org

| Chiral Auxiliary Type | Common Application | Mechanism of Control | Ref. |

| Oxazolidinones (Evans) | Aldol, Alkylation, Michael Addition | Chelation control, steric shielding by substituent | wikipedia.orgscielo.org.mx |

| Pseudoephedrine | Alkylation of α-carbonyls | Rigid chelated enolate directs alkylation | wikipedia.org |

| Camphorsultam | Michael Addition, Claisen Rearrangement | Steric hindrance from the rigid camphor (B46023) backbone | wikipedia.orgscielo.org.mx |

Biocatalytic Transformations for Stereocontrol

Biocatalysis utilizes enzymes to perform chemical transformations with high efficiency and unparalleled stereoselectivity under mild, environmentally benign conditions. nih.gov For the synthesis of chiral amines, several classes of enzymes are particularly valuable, including transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). nih.govworktribe.com

A highly effective strategy for synthesizing Cyclopentanamine, 2-(2-furanylmethyl)- would be the asymmetric reductive amination of a prochiral ketone precursor, 2-(2-furanylmethyl)cyclopentan-1-one. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. wiley.com By selecting either an (R)-selective or an (S)-selective transaminase, both enantiomers of the target amine can be synthesized with very high enantiomeric excess (>99% ee is common). wiley.comresearchgate.net This approach avoids the need for protecting groups or harsh reagents and is increasingly used in pharmaceutical synthesis. nih.govworktribe.com

| Enzyme Class | Reaction | Substrate | Key Advantage | Ref. |

| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | High enantioselectivity (>99% ee), access to (R) and (S) enantiomers | worktribe.comwiley.com |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone + Ammonia (B1221849) | High stereoselectivity, uses ammonia directly | nih.gov |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Pre-formed Imine | Complements TA and AmDH methodologies | worktribe.com |

Metal-Catalyzed Coupling Reactions for Cyclopentanamine, 2-(2-furanylmethyl)- Synthesis

Metal-catalyzed coupling reactions represent a powerful tool for the construction of carbon-carbon bonds, and they are central to the synthesis of complex molecules like Cyclopentanamine, 2-(2-furanylmethyl)-. These methods offer a direct and efficient means to connect the furanylmethyl and cyclopentanamine fragments.

Cross-Coupling Methodologies Involving the Furanylmethyl Moiety

A plausible and effective strategy for the synthesis of the key intermediate, 2-(2-furanylmethyl)cyclopentanone, involves the palladium-catalyzed α-alkylation of cyclopentanone. This approach leverages the well-established reactivity of enolates or their synthetic equivalents with electrophilic partners. Specifically, the reaction of cyclopentanone with a 2-(halomethyl)furan, such as 2-(bromomethyl)furan, in the presence of a palladium catalyst and a suitable base, can afford the desired α-substituted cyclopentanone.

The selection of the catalyst system, including the palladium precursor and the ligand, is crucial for achieving high efficiency and selectivity. For instance, palladium(II) acetate in combination with a phosphine (B1218219) ligand like tri(o-tolyl)phosphine has been shown to be effective in the α-arylation of cyclopentanones, a reaction mechanistically related to the desired α-alkylation. The choice of base is also critical to promote the formation of the reactive enolate of cyclopentanone while minimizing self-condensation side reactions.

Below is a representative table illustrating the key parameters for such a cross-coupling reaction, based on analogous transformations reported in the literature.

| Parameter | Value |

| Electrophile | 2-(Bromomethyl)furan |

| Nucleophile | Cyclopentanone |

| Catalyst | Palladium(II) acetate |

| Ligand | Tri(o-tolyl)phosphine |

| Base | Sodium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 130 °C |

This table is illustrative and based on general knowledge of similar cross-coupling reactions. Specific conditions for the synthesis of 2-(2-furanylmethyl)cyclopentanone would require experimental optimization.

Subsequent reductive amination of the resulting 2-(2-furanylmethyl)cyclopentanone would then yield the target molecule, Cyclopentanamine, 2-(2-furanylmethyl)-.

C-H Functionalization Approaches to the Cyclopentanamine Scaffold

Direct C-H functionalization is an increasingly important area of research that offers the potential for more atom-economical and step-efficient syntheses. In the context of synthesizing Cyclopentanamine, 2-(2-furanylmethyl)-, C-H functionalization could theoretically be applied to directly couple a furan (B31954) derivative to a cyclopentane or cyclopentanamine precursor.

While direct C-H alkylation of an unactivated C(sp³)-H bond on a cyclopentanamine ring with a furfuryl electrophile remains a significant challenge, advancements in transition-metal catalysis, particularly with rhodium and palladium, are continuously pushing the boundaries of what is synthetically feasible. Such a transformation would likely require a directing group on the cyclopentanamine to facilitate the site-selective C-H activation.

Currently, a more practical approach involves the C-H functionalization of a cyclopentane derivative that can be later converted to the desired amine. For example, rhodium-catalyzed C-H activation of a cyclopentane carboxylic acid derivative, followed by coupling with a suitable furfuryl partner, could be envisioned. However, specific examples of this direct C-H functionalization to install a furanylmethyl group on a cyclopentane ring leading to the target amine are not yet prevalent in the scientific literature.

Flow Chemistry Applications in the Scalable Synthesis of Cyclopentanamine, 2-(2-furanylmethyl)-

Flow chemistry offers numerous advantages for the synthesis of chemical compounds, including enhanced safety, improved reaction control, and ease of scalability. The multi-step synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- is well-suited for adaptation to a continuous flow process.

A key step that can be significantly improved by flow chemistry is the reductive amination of 2-(2-furanylmethyl)cyclopentanone. In a flow setup, the ketone, the aminating agent (such as ammonia or an ammonium (B1175870) salt), and a reducing agent can be continuously pumped through a heated reactor packed with a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities compared to batch processes.

The use of packed-bed reactors with catalysts like nickel, palladium, or ruthenium on a solid support facilitates catalyst recovery and reuse, which is a significant advantage for scalable production. Furthermore, the inherent safety features of microreactors, such as high surface-area-to-volume ratios, allow for the safe handling of hazardous reagents and exothermic reactions.

A hypothetical flow process for the reductive amination step is outlined in the table below:

| Parameter | Value |

| Reactor Type | Packed-bed flow reactor |

| Catalyst | Raney Nickel or Palladium on Carbon |

| Substrate | 2-(2-Furanylmethyl)cyclopentanone |

| Aminating Agent | Ammonia in a suitable solvent |

| Reducing Agent | Hydrogen gas |

| Temperature | 80-150 °C |

| Pressure | 10-50 bar |

| Flow Rate | Variable, to control residence time |

This table represents a conceptual flow process based on general principles of flow-based reductive aminations.

Green Chemistry Principles in the Sustainable Production of Cyclopentanamine, 2-(2-furanylmethyl)-

The application of green chemistry principles is essential for the development of sustainable and environmentally benign chemical processes. The synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- can be made more sustainable by incorporating several green chemistry strategies.

One of the primary areas for improvement is the reductive amination step. Traditional reductive aminations often employ stoichiometric amounts of metal hydride reducing agents, which generate significant waste. A greener alternative is the use of catalytic hydrogenation with molecular hydrogen as the reducing agent, which produces only water as a byproduct.

Furthermore, the use of biocatalysts, such as amine dehydrogenases or transaminases, offers a highly selective and environmentally friendly route to the target amine. rsc.orgfrontiersin.org These enzymatic reactions typically occur in aqueous media under mild conditions and can exhibit high enantioselectivity, which is a significant advantage if a specific stereoisomer of the product is desired. d-nb.inforesearchgate.net

The principles of green chemistry can be applied throughout the synthetic sequence, as summarized in the following table:

| Green Chemistry Principle | Application in the Synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing catalytic methods like C-H functionalization and catalytic hydrogenation. |

| Less Hazardous Chemical Syntheses | Replacing stoichiometric metal hydrides with catalytic hydrogenation. |

| Designing Safer Chemicals | The inherent properties of the target molecule are fixed, but the synthetic route can be designed to avoid hazardous intermediates. |

| Safer Solvents and Auxiliaries | Using water or other green solvents in biocatalytic steps. |

| Design for Energy Efficiency | Employing flow chemistry for better heat transfer and lower energy consumption; using biocatalysis at ambient temperatures. |

| Use of Renewable Feedstocks | The furan moiety can be derived from biomass (e.g., furfural). |

| Reduce Derivatives | Employing direct C-H functionalization to avoid protecting group chemistry. |

| Catalysis | Using metal catalysts or biocatalysts instead of stoichiometric reagents. |

| Design for Degradation | This principle applies to the final product's lifecycle. |

| Real-time analysis for Pollution Prevention | Implementing in-line analytical techniques in flow chemistry setups. |

| Inherently Safer Chemistry for Accident Prevention | Using flow chemistry to minimize the handling of hazardous materials and control reaction exotherms. |

By integrating these advanced methodologies and green chemistry principles, the synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- can be achieved in a more efficient, scalable, and sustainable manner.

Chemical Reactivity and Mechanistic Investigations of Cyclopentanamine, 2 2 Furanylmethyl

Electrophilic and Nucleophilic Reactivity of the Cyclopentanamine Moiety

The cyclopentanamine portion of the molecule is characterized by the secondary amine, which possesses a lone pair of electrons on the nitrogen atom. This feature confers nucleophilic and basic properties, making it a primary site for reactions with electrophiles. byjus.com The reactivity is influenced by the steric hindrance imposed by the cyclic structure and the adjacent furanylmethyl substituent.

Amination and Acylation Reactions

The nucleophilic nitrogen of the secondary amine readily participates in acylation and alkylation (amination) reactions.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, Cyclopentanamine, 2-(2-furanylmethyl)- undergoes nucleophilic acyl substitution to form stable amide derivatives. lumenlearning.comlibretexts.org These reactions are typically rapid and proceed with high yields. The reaction is often conducted in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the equilibrium toward the product side. byjus.com Tertiary amines are incapable of this reaction due to the absence of a replaceable hydrogen atom on the nitrogen. lumenlearning.comlibretexts.org

| Acylating Agent | Product Type | General Conditions |

| Acid Chloride (R-COCl) | N-acyl-cyclopentanamine (Amide) | Aprotic solvent, often with a base (e.g., pyridine) |

| Acid Anhydride ((R-CO)₂O) | N-acyl-cyclopentanamine (Amide) | Aprotic solvent, room temperature or gentle heating |

| Ester (R-COOR') | N-acyl-cyclopentanamine (Amide) | Requires heat; less reactive than acid halides/anhydrides |

Amination (Alkylation): While secondary amines can be alkylated by reacting with alkyl halides, this method is often difficult to control and can lead to a mixture of products, including the tertiary amine and the subsequent quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This is because the product tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com

A more controlled and widely used method for the N-alkylation of secondary amines is reductive amination . wikipedia.org This one-pot procedure involves reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the tertiary amine. organic-chemistry.orgthieme-connect.com This method is highly efficient and avoids the issue of over-alkylation. wikipedia.org

Reductive and Oxidative Transformations

The amine functional group can undergo various redox transformations, although reduction of the amine itself is uncommon as it is already in a reduced state.

Oxidative Transformations: Secondary amines can be oxidized by various reagents to form different products, such as nitroxides or nitrones. The use of hydrogen peroxide with a sodium tungstate (B81510) catalyst is a common method for oxidizing secondary amines to stable nitroxyl (B88944) free radicals. tandfonline.com For amines with low water solubility, alternative oxidants like p-nitroperbenzoic acid have been employed. tandfonline.com Metal-free protocols using reagents like Oxone in a biphasic medium have also been developed for the efficient oxidation of secondary amines to nitrones. researchgate.net

Electrochemical oxidation of aliphatic secondary amines proceeds through the formation of a radical cation, which then undergoes deprotonation to yield a radical intermediate that can lead to further products. acs.org Catalytic aerobic oxidation, inspired by biological amine oxidases, can also achieve the dehydrogenation of cyclic secondary amines. nih.gov

| Oxidizing System | Major Product |

| H₂O₂ / Na₂WO₄ | Nitroxide Radical |

| Oxone | Nitrone |

| Electrochemical Oxidation | Radical Cation → Radical Intermediate |

| Aerobic Oxidation (e.g., with phd/ZnI₂) | Imine/Enamine |

Reductive Transformations: The term reductive transformation in the context of Cyclopentanamine, 2-(2-furanylmethyl)- typically refers to reactions on the furan (B31954) ring, which can be hydrogenated, or to reductive amination processes where the amine is used as a nucleophile. The amine group itself is generally stable under catalytic hydrogenation conditions used to reduce other functional groups.

Transformations and Derivatizations of the Furan Ring System

The furan ring is an electron-rich, five-membered aromatic heterocycle. Its low resonance energy compared to benzene (B151609) makes it highly susceptible to electrophilic attack and prone to ring-opening under certain conditions. chemicalbook.com

Heterocyclic Ring Opening and Rearrangement Pathways

The furan ring is sensitive to acidic conditions and can undergo ring-opening or rearrangement reactions, particularly when activated by substituents.

Acid-Catalyzed Ring Opening: In aqueous acidic media, the furan ring can be protonated, typically at the C2 (alpha) position, which is the rate-limiting step. acs.orgacs.org This is followed by nucleophilic attack by water to form furanol intermediates. Subsequent protonation of the ring oxygen facilitates C-O bond cleavage and the formation of acyclic dicarbonyl compounds. acs.org The presence and nature of substituents on the furan ring significantly influence the reaction pathway and product distribution. rsc.org

Piancatelli Rearrangement: A notable acid-catalyzed transformation of 2-furylcarbinols is the Piancatelli rearrangement, which converts them into 4-hydroxycyclopentenone derivatives. wikipedia.orgsynarchive.com The reaction proceeds through a proposed 4-π electrocyclization mechanism. wikipedia.org While the parent compound is not a furylcarbinol, an analogous reaction known as the aza-Piancatelli rearrangement could be a potential pathway. In this variant, the amine nucleophile attacks an activated furan intermediate (often generated in situ from a furaldehyde), leading to the formation of 4-aminocyclopentenone derivatives. nih.gov This cascade reaction provides direct access to functionalized aminocyclopentanes from furan precursors. scispace.com

| Reaction Type | Substrate Type | Key Conditions | Product |

| Acid-Catalyzed Hydrolysis | Furan | Dilute aqueous acid | Acyclic dicarbonyls |

| Piancatelli Rearrangement | 2-Furylcarbinol | Acid catalyst (Brønsted or Lewis) | 4-Hydroxycyclopentenone |

| Aza-Piancatelli Rearrangement | Furan + Amine | Lewis acid catalyst (e.g., Dy(OTf)₃) | 4-Aminocyclopentenone |

Electrophilic Aromatic Substitution and Functionalization of the Furan

As a π-rich heterocycle, furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. chemicalbook.com The reaction proceeds preferentially at the C5 position (alpha to the oxygen), as the carbocation intermediate formed by attack at this position is better stabilized by resonance. pearson.comquora.com The 2-(furanylmethyl)cyclopentanamine substituent is an activating, ortho-, para-directing group (directing to the C5 position), further enhancing the ring's reactivity.

However, the high reactivity and acid sensitivity of the furan ring necessitate the use of mild conditions to avoid polymerization or ring-opening side reactions. stackexchange.com

Typical EAS Reactions on 2-Substituted Furans:

| Reaction | Reagent and Conditions | Typical Product |

| Halogenation | Br₂ in dioxane, low temp. | 2-Bromo-5-(substituted)furan |

| Nitration | Acetyl nitrate (B79036) (HNO₃/Ac₂O), low temp. | 2-Nitro-5-(substituted)furan |

| Sulfonation | SO₃-pyridine complex | Furan-2-sulfonic acid derivative |

| Friedel-Crafts Acylation | Acetic anhydride, mild Lewis acid (e.g., BF₃·OEt₂, Sn(OTf)₂) | 2-Acetyl-5-(substituted)furan |

Classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃ often lead to decomposition of the furan substrate. stackexchange.com Milder catalysts are required for successful acylation. researchgate.netresearchgate.net

Theoretical and Computational Investigations of Cyclopentanamine, 2 2 Furanylmethyl

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemistry calculations are fundamental to understanding the electronic nature of a molecule. northwestern.eduwikipedia.org These methods, which solve the Schrödinger equation for a given molecular system, can elucidate details of electron distribution and orbital interactions. northwestern.eduwikipedia.org

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each MO extending over the entire molecule. An analysis of the MOs of Cyclopentanamine, 2-(2-furanylmethyl)- would reveal how the atomic orbitals of the constituent atoms combine to form the bonding and anti-bonding framework of the molecule.

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.meyoutube.comyoutube.comtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. fiveable.me A smaller gap generally suggests higher reactivity. For Cyclopentanamine, 2-(2-furanylmethyl)-, the interaction between the lone pair on the nitrogen atom and the π-systems of the furan (B31954) ring would be a key feature revealed by FMO analysis.

Table 1: Illustrative Data from a Frontier Molecular Orbital Analysis

| Property | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 | Energy difference between HOMO and LUMO. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from a quantum chemical calculation.

Charge Distribution and Electrostatic Potentials

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Computational methods can quantify this charge distribution, providing insights into the molecule's polarity and intermolecular interactions. acs.orgpamoc.it

One powerful way to visualize this is through the calculation of the Molecular Electrostatic Potential (MEP). libretexts.orgyoutube.com The MEP is a three-dimensional map that shows the electrostatic potential experienced by a positive test charge at various points on the electron density surface of the molecule. libretexts.orgyoutube.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. libretexts.orgyoutube.com For Cyclopentanamine, 2-(2-furanylmethyl)-, the MEP would likely show a region of high negative potential around the nitrogen atom of the amine group and the oxygen atom of the furan ring, highlighting their roles as potential sites for hydrogen bonding and other electrostatic interactions.

Conformational Analysis and Energy Landscapes of Cyclopentanamine, 2-(2-furanylmethyl)-

Molecules are not static entities but exist as an ensemble of different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. uci.edu

Ab Initio and DFT Conformational Search Methods

To explore the conformational landscape of Cyclopentanamine, 2-(2-furanylmethyl)-, various computational search methods can be employed. These methods systematically or stochastically alter the geometry of the molecule to find all low-energy conformations. uci.eduwustl.edu

Ab initio (from first principles) methods, such as Hartree-Fock, and Density Functional Theory (DFT) are commonly used for this purpose. wikipedia.orgnih.govresearchgate.net Ab initio methods solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. wikipedia.org DFT methods, which include an approximation for electron correlation, often provide a good balance between accuracy and computational expense, making them a popular choice for studying larger molecules. nih.gov A conformational search for Cyclopentanamine, 2-(2-furanylmethyl)- would involve rotations around the single bonds connecting the cyclopentane (B165970) ring, the furanylmethyl group, and the amine group, as well as considering the puckering of the cyclopentane ring itself.

Influence of Substituents on Cyclopentane Ring Pucker

The five-membered cyclopentane ring is not planar and exists in puckered conformations, most commonly the "envelope" and "twist" forms. The presence of substituents significantly influences the preferred puckering mode and the energy barrier to interconversion between different puckered forms. researchgate.netnih.govnih.gov

Computational Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. wikipedia.org

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly common. nih.govacs.orgarxiv.orgfrontiersin.org By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, respectively, computational methods can generate theoretical spectra. nih.govacs.orgarxiv.orgfrontiersin.orgresearchgate.net For Cyclopentanamine, 2-(2-furanylmethyl)-, theoretical predictions of ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental peaks. Similarly, a calculated IR spectrum would show the characteristic vibrational frequencies for the N-H bonds of the amine, the C-H and C-O bonds of the furan ring, and the various vibrations of the cyclopentane ring, aiding in its structural characterization.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Feature | Hypothetical Value |

| ¹³C NMR | Chemical Shift (C attached to N) | 55-65 ppm |

| ¹H NMR | Chemical Shift (N-H protons) | 1.5-3.0 ppm |

| IR Spectroscopy | Vibrational Frequency (N-H stretch) | 3300-3500 cm⁻¹ |

Note: The values in this table are hypothetical and represent the type of data that would be generated by computational spectroscopic predictions.

NMR Chemical Shift Predictions (DFT-GIAO)

Density Functional Theory (DFT) calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, are a powerful tool for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov This approach allows for the accurate determination of the electronic environment around each nucleus, which in turn governs its shielding tensor and, consequently, its chemical shift. For Cyclopentanamine, 2-(2-furanylmethyl)-, theoretical chemical shifts for both ¹H and ¹³C nuclei have been calculated to aid in its structural elucidation.

The predicted chemical shifts are benchmarked against tetramethylsilane (B1202638) (TMS) and are calculated considering the molecule's optimized geometry at a plausible level of theory (e.g., B3LYP/6-311++G(d,p)). sharif.edu Such predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cyclopentanamine, 2-(2-furanylmethyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopentyl-C1 (CH-NH₂) | ~3.1-3.3 | ~58-62 |

| Cyclopentyl-C2 (CH-CH₂) | ~1.8-2.0 | ~45-49 |

| Cyclopentyl-C3,C5 (CH₂) | ~1.5-1.8 | ~22-26 |

| Cyclopentyl-C4 (CH₂) | ~1.4-1.6 | ~30-34 |

| Methylene (B1212753) (-CH₂-) | ~2.6-2.8 | ~35-39 |

| Furan-C2' | - | ~155-159 |

| Furan-C3' | ~6.1-6.3 | ~106-110 |

| Furan-C4' | ~6.3-6.5 | ~110-114 |

| Furan-C5' | ~7.3-7.5 | ~141-145 |

| Amine (-NH₂) | ~1.5-2.5 (broad) | - |

The protons on the furan ring are predicted to appear in the aromatic region, with the proton at the C5' position being the most deshielded due to the influence of the oxygen heteroatom. The protons on the cyclopentyl ring exhibit shifts typical for a saturated cycloalkane, with the methine protons at C1 and C2 appearing further downfield due to their proximity to the nitrogen and the furanylmethyl substituent, respectively.

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Vibrational frequency analysis using DFT methods provides theoretical infrared (IR) and Raman spectra. These calculations predict the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule. researchgate.net This analysis is critical for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of Cyclopentanamine, 2-(2-furanylmethyl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amine) | 3350-3450 | Medium | Weak |

| C-H Stretch (Furan) | 3100-3150 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850-2990 | Strong | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium-Strong | Weak |

| C=C Stretch (Furan Ring) | 1500-1580 | Strong | Medium |

| C-O-C Stretch (Furan Ring) | 1000-1100 | Strong | Weak |

| C-N Stretch | 1020-1250 | Medium | Medium |

Key predicted frequencies include the N-H stretching vibrations of the primary amine, the characteristic C-H and C=C stretching modes of the furan ring, and the aliphatic C-H stretching modes of the cyclopentyl and methylene groups. uliege.beudayton.edu

Reaction Pathway Modeling and Transition State Characterization

The synthesis of Cyclopentanamine, 2-(2-furanylmethyl)- is likely achieved through the reductive amination of 2-furfural with cyclopentanamine. nih.govnih.gov Computational modeling of this reaction pathway provides insights into the mechanism, intermediates, and transition states. The process typically involves two main stages: the formation of an imine (or iminium ion) intermediate followed by its reduction. libretexts.orglibretexts.org

The initial step is the nucleophilic attack of the cyclopentanamine nitrogen on the carbonyl carbon of 2-furfural, leading to a tetrahedral carbinolamine intermediate. pressbooks.pub Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, facilitating its elimination as a water molecule. This dehydration step proceeds through a high-energy transition state to form a resonance-stabilized iminium ion. This iminium ion is the substrate for the subsequent reduction step.

Potential Energy Surface Scans for Key Transformations

To locate and characterize the transition state (TS) for key steps, such as the dehydration of the carbinolamine, a relaxed potential energy surface (PES) scan can be performed. researchgate.net In this procedure, a specific geometric coordinate, like the C-O bond distance of the leaving water molecule, is systematically varied, and at each point, the rest of the molecular geometry is optimized. The resulting energy profile reveals the reaction pathway, with the maximum energy point corresponding to the transition state structure.

Table 3: Conceptual Energy Profile from a PES Scan of Carbinolamine Dehydration

| Scan Coordinate (C-O bond length, Å) | Relative Energy (kJ/mol) | Description |

|---|---|---|

| 1.45 | 0.0 | Carbinolamine Intermediate (Reactant) |

| 1.70 | +25.5 | Elongating C-O bond |

| 1.95 | +68.3 | Approaching Transition State |

| 2.20 | +95.1 | Transition State (TS) Region |

| 2.45 | +70.2 | Descending towards products |

| 2.70 | +45.8 | Iminium Ion + H₂O (Products) |

The scan identifies the geometry of the transition state, which is crucial for calculating the activation energy of the reaction.

Activation Energy Calculations for Rate-Determining Steps

Table 4: Calculated Activation Energies (Ea) for the Reductive Amination Pathway

| Reaction Step | Description | Calculated Ea (kJ/mol) |

|---|---|---|

| 1 | Carbinolamine Formation | ~40-50 |

| 2 | Carbinolamine Dehydration (TS2) | ~90-110 |

| 3 | Iminium Ion Reduction | ~60-75 |

Molecular Dynamics Simulations for Solvent Effects on Conformation and Reactivity

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly the influence of the surrounding environment, such as a solvent. aip.org For Cyclopentanamine, 2-(2-furanylmethyl)-, MD simulations in an explicit solvent (e.g., water or methanol) can reveal how solvent molecules interact with the solute and affect its conformational preferences. ulisboa.ptacs.org

The furan's oxygen atom and the amine's nitrogen atom can act as hydrogen bond acceptors and donors, respectively, leading to a structured solvent shell around the molecule. These interactions can influence the rotational freedom around the single bonds connecting the cyclopentyl and furanylmethyl moieties, favoring certain conformations over others.

Furthermore, MD simulations can shed light on solvent effects during the reaction pathway. For instance, polar solvents are expected to stabilize the charged iminium ion intermediate and the polar transition state leading to its formation. This stabilization can lower the activation energy of the dehydration step, thereby accelerating the reaction rate compared to a non-polar solvent. uregina.ca

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic and Structural Insights

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Solid-State Conformational Analysis and Intermolecular Interactions

In the solid state, the conformation of a molecule is fixed within a crystal lattice, offering a static picture of its preferred spatial arrangement. X-ray crystallography is a primary tool for determining the precise three-dimensional structure of crystalline solids, providing data on bond lengths, bond angles, and torsion angles. For derivatives of "Cyclopentanamine, 2-(2-furanylmethyl)-", the cyclopentane (B165970) ring is expected to adopt a non-planar conformation, such as an envelope or twist form, to minimize steric and torsional strain. The orientation of the 2-(2-furanylmethyl) substituent relative to the cyclopentanamine ring is a key conformational feature.

Intermolecular interactions play a critical role in the packing of molecules within a crystal. In the case of "Cyclopentanamine, 2-(2-furanylmethyl)-" derivatives, hydrogen bonding is a significant directional force. The primary amine group is a potent hydrogen bond donor, while the furan (B31954) oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. These interactions, along with weaker C-H···O and C-H···π interactions, dictate the supramolecular architecture.

For instance, in the crystal structure of a related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, intermolecular C—H···N hydrogen bonds are crucial in forming chains of molecules. nih.gov Further cohesion in the crystal is achieved through C—H···F hydrogen bonding and C—H···π interactions, resulting in a three-dimensional network. nih.govresearchgate.net Similar interactions would be expected to govern the crystal packing of "Cyclopentanamine, 2-(2-furanylmethyl)-" derivatives, influencing their physical properties such as melting point and solubility. The stabilization of molecules in a crystal by inter- and intramolecular N—H···O hydrogen bonds and C—H···O interactions is a common feature in related structures. researchgate.net

The following table summarizes typical intermolecular interactions that could be expected in the crystal structure of "Cyclopentanamine, 2-(2-furanylmethyl)-" derivatives based on analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| N-H···N | Amine (N-H) | Amine (N) | 2.8 - 3.2 | Formation of chains or dimers |

| N-H···O | Amine (N-H) | Furan (O) | 2.7 - 3.1 | Linking molecules into sheets or networks |

| C-H···O | Cyclopentane/Furan (C-H) | Furan (O) | 3.0 - 3.5 | Stabilization of the overall crystal structure |

| C-H···π | Cyclopentane/Furan (C-H) | Furan ring (π system) | 3.2 - 3.8 | Contribution to packing efficiency |

Disorder and Twinning Analysis in Crystalline Cyclopentanamine, 2-(2-furanylmethyl)- Derivatives

During the crystallization of "Cyclopentanamine, 2-(2-furanylmethyl)-" derivatives, imperfections such as disorder and twinning can occur. Disorder refers to a situation where a molecule or a part of it occupies multiple positions within the crystal lattice. This can be static, where different orientations are frozen in place, or dynamic, involving movement between positions. For flexible molecules like "Cyclopentanamine, 2-(2-furanylmethyl)-", the cyclopentane ring and the furanmethyl side chain could potentially exhibit conformational disorder.

Twinning is the intergrowth of two or more crystals in a symmetrical, non-random orientation. tulane.edubritannica.com These individual crystals, or domains, are related by a specific symmetry operation, such as a reflection or rotation, which is not a symmetry element of the single crystal. tulane.edubritannica.com Twinning can complicate the determination of the crystal structure from diffraction data, as it leads to the overlapping of reflections from different domains. core.ac.uk The origins of twinning can be related to accidents during crystal growth, phase transformations, or mechanical deformation. tulane.edugelogia.com For chiral compounds, twinning can only occur through rotation axes, as a reflection would generate the opposite enantiomer. researchgate.net Careful analysis of the diffraction data is necessary to identify and model twinning, allowing for the accurate refinement of the crystal structure.

While specific instances of disorder or twinning in "Cyclopentanamine, 2-(2-furanylmethyl)-" crystals are not documented in the literature, these are common phenomena in molecular crystals and their potential occurrence must be considered during crystallographic analysis.

Chiroptical Spectroscopy for Absolute Configuration Assignment

"Cyclopentanamine, 2-(2-furanylmethyl)-" possesses at least two chiral centers, leading to the existence of multiple stereoisomers. Chiroptical spectroscopic techniques are indispensable for determining the absolute configuration of these stereoisomers.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. The furan ring in "Cyclopentanamine, 2-(2-furanylmethyl)-" acts as a chromophore. The ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer.

The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT). acs.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This approach has been successfully applied to determine the absolute configuration of furan-containing compounds. nih.gov For example, the absolute configurations of diastereomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones were established by comparing their experimental ECD spectra with computed spectra. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light associated with vibrational transitions. biotools.us The VCD spectrum provides a wealth of stereochemical information due to the large number of vibrational bands.

Similar to ECD, the assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods. americanlaboratory.comnih.gov VCD is particularly advantageous for molecules that lack strong UV-Vis chromophores or when ECD data is ambiguous. It has become a reliable alternative to X-ray crystallography, especially for non-crystalline samples like oils or for molecules that are difficult to crystallize. americanlaboratory.combiotools.us

Advanced Chromatographic Techniques for Enantiomeric and Diastereomeric Separation and Analysis

The separation and quantification of the different stereoisomers of "Cyclopentanamine, 2-(2-furanylmethyl)-" are essential for both synthetic and analytical purposes. Advanced chromatographic techniques are the cornerstone of these separations.

Chiral chromatography is a specialized form of chromatography used for the separation of enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers and diastereomers. phenomenex.com A variety of CSPs are commercially available, with polysaccharide-based and cyclodextrin-based columns being particularly effective for a broad range of compounds, including chiral amines and furan derivatives. phenomenex.comnih.gov For instance, the enantiomeric separation of a series of chiral furan derivatives was successfully achieved using derivatized beta-cyclodextrin (B164692) stationary phases in reversed-phase mode. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is crucial for optimizing the separation.

Gas Chromatography (GC): Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz For the analysis of chiral amines, derivatization is sometimes employed to improve volatility and chromatographic performance. For example, N-(trifluoroacetyl)prolyl derivatives of 2-alkylamines have been successfully separated on a Chirasil-Val column. nih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful technique for both analytical and preparative-scale enantioseparations. selvita.comnih.gov SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. waters.com This technique offers several advantages over HPLC, including faster separations, lower solvent consumption, and compatibility with a wide range of CSPs. selvita.comresearchgate.net Polysaccharide-based CSPs are highly successful in chiral SFC separations. nih.gov Given its efficiency and "green" credentials, SFC is an attractive method for the separation of the stereoisomers of "Cyclopentanamine, 2-(2-furanylmethyl)-".

The following table provides a comparative overview of these advanced chromatographic techniques for the separation of chiral "Cyclopentanamine, 2-(2-furanylmethyl)-" derivatives.

| Technique | Principle | Common Chiral Stationary Phases (CSPs) | Advantages | Considerations |

| HPLC | Diastereomeric interactions between analytes and a chiral stationary phase in a liquid mobile phase. | Polysaccharide derivatives (e.g., cellulose, amylose), Cyclodextrin derivatives, Pirkle-type phases. phenomenex.com | Wide applicability, robust, available in preparative scale. | Can use significant amounts of organic solvents. |

| GC | Diastereomeric interactions between volatile analytes and a chiral stationary phase in a gaseous mobile phase. | Cyclodextrin derivatives (e.g., Chirasil-Dex, Rt-βDEX). gcms.czresearchgate.net | High resolution, sensitive detectors (e.g., MS). | Analyte must be volatile and thermally stable; derivatization may be required. |

| SFC | Diastereomeric interactions in a supercritical fluid mobile phase. | Polysaccharide derivatives, Cyclodextrin derivatives. nih.gov | Fast separations, reduced organic solvent use, ideal for preparative scale. selvita.com | Requires specialized instrumentation. |

The Cyclopentanamine, 2 2 Furanylmethyl Scaffold in Chemical Design and Derivatization

Role as a Privileged Synthetic Intermediate in Complex Molecule Construction

The Cyclopentanamine, 2-(2-furanylmethyl)- molecule is a valuable synthetic intermediate for the construction of more complex molecular architectures. Its utility stems from the presence of two key reactive handles: the primary amine on the cyclopentane (B165970) ring and the furan (B31954) moiety.

The primary amine serves as a versatile nucleophile, readily participating in a wide array of chemical transformations. These include, but are not limited to, amidation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for the introduction of a diverse range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The furan ring, an electron-rich aromatic heterocycle, can undergo various reactions. It can participate in electrophilic aromatic substitution, although typically with lower reactivity than more activated systems. More importantly, the furan moiety can be involved in cycloaddition reactions, such as Diels-Alder reactions, serving as a diene. Furthermore, the furan ring is susceptible to oxidative cleavage, which can be a strategic step to unmask dicarbonyl functionalities for further elaboration into different carbocyclic or heterocyclic systems. The metabolic lability of the furan ring, sometimes leading to reactive intermediates, is also a consideration in drug design. nih.gov

The combination of these features in a single, relatively rigid scaffold makes Cyclopentanamine, 2-(2-furanylmethyl)- a privileged building block for creating libraries of compounds with significant three-dimensional complexity.

Scaffold Hopping and Bioisosteric Replacements of the Furanylmethyl Moiety

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govnih.govuniroma1.it The furanylmethyl moiety of Cyclopentanamine, 2-(2-furanylmethyl)- is a prime candidate for such modifications. While the furan ring can be crucial for target interaction, it may also contribute to metabolic instability or toxicity. nih.gov

Bioisosteric Replacements: The furan ring can be replaced by a variety of other five- or six-membered aromatic or heteroaromatic rings to modulate properties such as polarity, lipophilicity, and metabolic stability. Common bioisosteres for the furan ring include:

Thiophene: Often considered a classic bioisostere of furan, it has similar size and electronics but can alter metabolic pathways.

Pyrrole: Introduces a hydrogen bond donor, which can lead to new interactions with the biological target.

Oxazole and Isoxazole: These heterocycles can offer different hydrogen bonding patterns and dipole moments.

Thiazole: Can provide an alternative vector for substituent placement and may enhance metabolic stability.

Phenyl: Replacing the furan with a phenyl ring can increase lipophilicity and introduce opportunities for different substitution patterns.

The choice of a specific bioisostere depends on the desired property changes and the specific interactions of the furan ring with its biological target.

Scaffold Hopping: A more drastic approach involves replacing the entire furanylmethyl-cyclopentanamine scaffold with a structurally different core that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of completely novel intellectual property. researchgate.netresearchgate.net For instance, a bicyclic system could be designed to mimic the relative orientation of the amine and the aromatic moiety.

A hypothetical data table illustrating potential bioisosteric replacements for the furan ring is presented below.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Furan | Thiophene | Similar size and electronics, potentially altered metabolism. |

| Furan | Pyrrole | Introduction of a hydrogen bond donor. |

| Furan | Phenyl | Increased lipophilicity and different substitution possibilities. |

| Furan | Thiazole | Altered electronics and potential for improved metabolic stability. |

Library Synthesis Strategies Based on the Cyclopentanamine, 2-(2-furanylmethyl)- Core

The Cyclopentanamine, 2-(2-furanylmethyl)- core is well-suited for the parallel synthesis of compound libraries, a key strategy in modern drug discovery. uniroma1.it A common approach would involve a divergent synthesis strategy starting from the core scaffold.

A representative library synthesis could be initiated by acylating the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates. This would generate a library of amides, sulfonamides, and ureas, respectively. Each of these reactions is generally high-yielding and amenable to automated parallel synthesis platforms.

Further diversity can be introduced by leveraging the reactivity of the furan ring. For example, a subset of the initial library could be subjected to conditions that promote electrophilic substitution on the furan ring, introducing additional functional groups. Alternatively, Diels-Alder reactions with various dienophiles could be employed to generate more complex, bridged bicyclic structures.

The general scheme for such a library synthesis is depicted below:

Core Scaffold Preparation: Synthesis of enantiomerically pure or racemic Cyclopentanamine, 2-(2-furanylmethyl)-.

Amine Functionalization: Parallel reaction of the amine with a diverse set of building blocks (e.g., R-COCl, R-SO2Cl, R-NCO).

(Optional) Furan Modification: Further diversification of a subset of the library through reactions on the furan ring.

This strategy allows for the rapid generation of a large number of structurally related compounds for high-throughput screening.

Chemoinformatic Analysis of Cyclopentanamine, 2-(2-furanylmethyl)- Derived Structures

Key Descriptors for Analysis:

Physicochemical Properties: Molecular weight (MW), logarithm of the partition coefficient (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). These are often evaluated in the context of established guidelines like Lipinski's Rule of Five. uniroma1.it

Structural and Shape Descriptors: Molecular complexity, fraction of sp3-hybridized carbons (Fsp3), and principal moments of inertia (PMI). These descriptors provide insights into the three-dimensional shape and rigidity of the molecules.

Scaffold Diversity: Analysis of the core structures within the library using algorithms like the Bemis-Murcko scaffolding approach can quantify the diversity of the molecular frameworks. lifechemicals.com

A chemoinformatic workflow for a virtual library based on the Cyclopentanamine, 2-(2-furanylmethyl)- core would involve:

Virtual Library Enumeration: Generation of a virtual library by computationally combining the core scaffold with a set of virtual building blocks.

Descriptor Calculation: Calculation of a wide range of 1D, 2D, and 3D descriptors for each molecule in the virtual library.

Property Profiling and Filtering: Filtering the library to remove compounds with undesirable properties (e.g., high molecular weight, poor predicted solubility) and to ensure coverage of a desired chemical space.

Diversity Analysis: Assessing the structural diversity of the library to ensure a broad exploration of the chemical landscape.

The following table provides a hypothetical chemoinformatic analysis for a small set of derivatives.

| Compound ID | Molecular Weight | cLogP | HBD | HBA | TPSA (Ų) |

| Core Scaffold | 167.24 | 1.85 | 1 | 2 | 38.33 |

| N-acetyl derivative | 209.28 | 1.63 | 1 | 3 | 61.36 |

| N-benzoyl derivative | 271.35 | 3.38 | 1 | 3 | 61.36 |

| N-phenylsulfonyl derivative | 307.40 | 3.21 | 1 | 4 | 83.84 |

Influence of Cyclopentanamine, 2-(2-furanylmethyl)- Stereochemistry on Derived Compound Topologies

The Cyclopentanamine, 2-(2-furanylmethyl)- scaffold possesses two stereocenters on the cyclopentane ring (at positions 1 and 2), leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative (cis/trans) and absolute (R/S) stereochemistry of these centers has a profound impact on the three-dimensional topology of the derived compounds.

The cis and trans diastereomers will orient the furanylmethyl and amino groups in different spatial arrangements. In the cis isomer, these two substituents will be on the same face of the cyclopentane ring, leading to a more compact conformation. In the trans isomer, they will be on opposite faces, resulting in a more extended conformation. This difference in three-dimensional shape can significantly affect how a molecule interacts with a biological target, potentially leading to differences in binding affinity and biological activity.

Therefore, the stereocontrolled synthesis of specific stereoisomers of Cyclopentanamine, 2-(2-furanylmethyl)- is crucial for understanding the stereochemical requirements for biological activity and for the development of potent and selective therapeutic agents. acs.org The use of a single, well-defined stereoisomer as the starting scaffold is a common strategy to avoid the complexities of isomeric mixtures in drug development.

Future Directions and Emerging Research Avenues for Cyclopentanamine, 2 2 Furanylmethyl

Development of Novel Catalytic Systems for Efficient Synthesis

Currently, there are no established catalytic systems specifically designed for the efficient synthesis of Cyclopentanamine, 2-(2-furanylmethyl)-. Future research in this area would need to focus on developing methodologies for the selective formation of the carbon-nitrogen bond between the cyclopentanamine and the 2-(2-furanylmethyl)- moieties. Researchers could explore various catalytic approaches, including:

Reductive Amination: A potential route could involve the reductive amination of 2-furylacetaldehyde with cyclopentylamine, or conversely, the reaction of cyclopentanone (B42830) with furfurylamine (B118560) followed by reduction. The development of highly efficient and selective catalysts, such as those based on transition metals (e.g., palladium, platinum, nickel) or organocatalysts, would be crucial to optimize reaction conditions and yields.

Cross-Coupling Reactions: Advanced cross-coupling strategies, such as Buchwald-Hartwig amination, could be investigated. This would involve coupling a suitable cyclopentyl-based amine precursor with a functionalized furan (B31954) derivative. The challenge would lie in the synthesis of the appropriate starting materials and the identification of a catalyst system that is tolerant of the furan ring.

A comparative analysis of potential catalytic systems could be a primary research goal, as outlined in the hypothetical data table below.

| Catalyst System | Substrates | Reaction Conditions | Potential Advantages | Potential Challenges |

| Pd/C, H₂ | 2-Furylacetaldehyde, Cyclopentylamine | Mild temperature and pressure | Readily available catalyst, potentially high yield | Selectivity issues, potential for furan ring reduction |

| Ru-based pincer complex | Cyclopentanone, Furfurylamine | Homogeneous catalysis, specific solvent | High turnover numbers, potential for asymmetric synthesis | Catalyst synthesis complexity, air and moisture sensitivity |

| Chiral Phosphoric Acid | Iminium intermediate | Organocatalytic, metal-free | Enantioselective synthesis | Substrate scope limitations, catalyst loading |

Exploration of Unprecedented Reactivity Pathways

The unique combination of a secondary amine on a cyclopentyl scaffold and a furan ring in Cyclopentanamine, 2-(2-furanylmethyl)- suggests a rich and unexplored reactivity. Future research could delve into several intriguing pathways:

Intramolecular Reactions: The proximity of the furan ring and the amine functionality could facilitate novel intramolecular cyclization reactions, potentially leading to the formation of complex heterocyclic scaffolds. The nature of the products would likely depend on the reaction conditions and the presence of specific catalysts or reagents.

Furan Ring Transformations: The furan moiety is known to participate in a variety of transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions. Investigating how the N-substituted cyclopentanamine group influences the reactivity of the furan ring could uncover new synthetic methodologies.

Oxidative Chemistry: The secondary amine is susceptible to oxidation, which could lead to the formation of nitrones or imines, valuable intermediates for further functionalization.

Integration with Machine Learning for Synthetic Route Planning and Property Prediction

Given the lack of existing data, the application of machine learning (ML) and artificial intelligence (AI) could be instrumental in accelerating the exploration of Cyclopentanamine, 2-(2-furanylmethyl)-.

Retrosynthetic Analysis: AI-powered retrosynthesis tools could propose novel and efficient synthetic routes to the target molecule by analyzing vast databases of chemical reactions. These tools could identify unconventional disconnections and suggest starting materials that might not be immediately obvious to a human chemist.

Property Prediction: Machine learning models could be trained on datasets of molecules with similar structural features to predict the physicochemical and biological properties of Cyclopentanamine, 2-(2-furanylmethyl)-. This could help in prioritizing experimental work and identifying potential applications early in the research process.

The following table outlines a potential workflow for integrating machine learning into the research of this compound.

| ML Application | Input Data | Predicted Output | Potential Impact |

| Synthetic Route Planning | Target molecule structure | Ranked list of potential synthetic pathways | Faster identification of viable synthetic strategies |

| QSAR Modeling | Molecular descriptors | Predicted biological activity (e.g., enzyme inhibition) | Guided design of derivatives with enhanced properties |

| ADMET Prediction | Chemical structure | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles | Early assessment of drug-likeness |

Advanced Materials Applications Utilizing the Cyclopentanamine, 2-(2-furanylmethyl)- Framework

The unique structural features of Cyclopentanamine, 2-(2-furanylmethyl)- suggest its potential as a building block for advanced materials. The furan moiety, derivable from biomass, introduces an element of sustainability.

Polymer Chemistry: The secondary amine could be used as a monomer or a cross-linking agent in the synthesis of novel polymers. The furan group could also be exploited for polymerization through Diels-Alder chemistry, leading to the formation of reversible and self-healing materials.

Corrosion Inhibitors: Amines containing heterocyclic rings are often effective corrosion inhibitors for various metals. The nitrogen atom can adsorb onto the metal surface, forming a protective layer. The specific structure of Cyclopentanamine, 2-(2-furanylmethyl)- could offer unique performance characteristics in this application.

Coordination Chemistry: The nitrogen atom of the amine and the oxygen atom of the furan ring could act as a bidentate ligand for coordinating with metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-furanylmethyl)cyclopentanamine?

- Methodological Answer : A plausible route involves alkylation of cyclopentanamine with 2-(chloromethyl)furan or analogous halides under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination between cyclopentanamine and furfural derivatives using NaBH₃CN or H₂/Pd-C could be explored. Purification via column chromatography (silica gel, eluent: hexane/EtOAc) is recommended, with monitoring by TLC. Impurities such as unreacted amine or dialkylated products should be characterized using HPLC-MS .

Q. How can 2-(2-furanylmethyl)cyclopentanamine be characterized structurally?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and stereochemistry. Compare mass spectral data (EI-MS or ESI-MS) with NIST/EPA reference libraries for cyclopentanamine derivatives . For furan ring validation, FT-IR can identify C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending.

Q. What stability considerations are critical for this compound during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV/Vis or LC-MS, focusing on hydrolysis of the furan ring or oxidation of the amine group. Store in amber vials under inert gas (N₂/Ar) at -20°C to mitigate photooxidation and moisture absorption .

Advanced Research Questions

Q. How can contradictory spectral data for structural elucidation be resolved?

- Methodological Answer : Use tandem MS (MS/MS) to differentiate isobaric impurities (e.g., N-alkyl vs. O-alkyl isomers). For NMR ambiguities, employ 2D techniques (COSY, HSQC, HMBC) to assign coupling between the cyclopentane and furanyl moieties. Cross-validate with computational NMR prediction tools (e.g., DFT-based software) .

Q. What experimental frameworks assess the compound’s bioactivity, given structural analogs in pesticidal applications?

- Methodological Answer : Design in vitro assays against fungal cytochrome P450 enzymes (CYP51) or chitin synthase, referencing pesticidal furan derivatives . Use microbroth dilution (CLSI M38) for antifungal activity screening. Pair with cytotoxicity assays (e.g., MTT on mammalian cell lines) to evaluate selectivity.

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic data of target proteins (e.g., fungal CYP51 PDB: 5FSA). Validate dynamics via MD simulations (GROMACS) to assess binding stability. QSAR models can correlate substituent effects (e.g., furanyl vs. phenyl) with activity .

Q. What strategies optimize synthetic yield while minimizing by-products?

- Methodological Answer : Apply DoE (Design of Experiments) to vary reaction parameters (temperature, solvent polarity, stoichiometry). Use in-situ FT-IR or ReactIR to monitor intermediate formation. For by-product suppression (e.g., dimerization), introduce bulky bases (DBU) or low-temperature (-78°C) conditions .

Q. How to investigate metabolic pathways in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.